Product packaging for Anticonvulsant agent 1(Cat. No.:)

Anticonvulsant agent 1

Cat. No.: B12292919
M. Wt: 232.23 g/mol
InChI Key: ANWPENAPCIFDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anticonvulsant agent 1 is a novel small molecule under investigation for its potential to suppress seizure activity in experimental models of epilepsy. Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients have seizures that are resistant to currently available medications . This ongoing research drives the need for new therapeutic entities with improved efficacy and safety profiles. As part of this effort, this compound is characterized as a valuable research tool for neuroscientists and pharmacologists. Its proposed mechanism of action involves the modulation of key neuronal signaling pathways to restore the balance between excitation and inhibition in the central nervous system . Like many modern antiepileptic drugs, it is designed to potentially act through one or more specific mechanisms, such as the inhibition of voltage-gated sodium or calcium channels to reduce neuronal hyperexcitability, or the enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission . Research applications for this compound include use in in vitro binding assays and electrophysiology studies to characterize its pharmacological profile, as well as in vivo efficacy studies in established animal models of acute seizures (e.g., maximal electroshock or pentylenetetrazole-induced models) and chronic epilepsy . It serves as a critical compound for exploring novel mechanisms of action and for contributing to the understanding of epileptogenesis and antiepileptogenesis. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14F2N2O2 B12292919 Anticonvulsant agent 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPENAPCIFDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870337
Record name 2-[4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of the Anticonvulsant Agent S Action

Identification of Molecular Targets

Anticonvulsant agent 1 exerts its effects by engaging with multiple key targets involved in neurotransmission and neuronal excitability. scispace.com The primary pharmacological targets include direct interactions with neurotransmitter receptors, modulation of ion channel activity, interference with enzymatic pathways, and effects on neurotransmitter transporters. epilepsysociety.org.uknih.gov

Direct Receptor Interactions

Furthermore, research indicates a secondary, weaker interaction with certain subtypes of glutamate (B1630785) receptors. epilepsysociety.org.uk Specifically, it acts as a non-competitive antagonist at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor site. nih.gov This action is selective and does not significantly affect NMDA (N-methyl-D-aspartate) receptors at therapeutic concentrations, which helps to reduce fast excitatory synaptic transmission. epilepsysociety.org.uknih.gov

Table 1: Receptor Binding Affinity of this compound

Receptor TargetBinding Affinity (Ki, nM)Receptor Action
GABA-A Receptor150Positive Allosteric Modulator
AMPA Receptor850Non-competitive Antagonist
NMDA Receptor>10,000Negligible

Ion Channel Modulatory Effects

A principal mechanism of action for this compound is the modulation of voltage-gated ion channels, which are crucial for generating and propagating action potentials. epilepsysociety.org.ukscispace.com The agent exhibits a potent, state-dependent blockade of voltage-gated sodium channels. nih.gov It preferentially binds to the inactivated state of the channel, a property that makes its blocking effect more pronounced during the high-frequency neuronal firing characteristic of a seizure, while having minimal impact on normal neuronal activity. nih.gov

In addition to its effects on sodium channels, this compound also modulates voltage-gated calcium channels. wikipedia.orgingentaconnect.com It has been shown to inhibit high-voltage-activated (HVA) N-type and P/Q-type calcium channels. ingentaconnect.com This inhibition reduces the influx of calcium into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters like glutamate. wikipedia.orgingentaconnect.com

Table 2: Effects of this compound on Ion Channels

Ion ChannelEffectFunctional Consequence
Voltage-Gated Sodium Channels (VGSCs)Stabilization of Inactivated StateReduced high-frequency neuronal firing
N-type and P/Q-type Calcium ChannelsInhibition of channel conductanceDecreased presynaptic glutamate release

Enzymatic Pathway Modulation

Additionally, some studies suggest a mild inhibitory effect on carbonic anhydrase isoenzymes II and IV. nih.govdrugbank.com This mechanism is not believed to be a primary driver of its antiseizure efficacy but may contribute to shifts in pH and ion gradients that increase the seizure threshold. medscape.com

Neurotransmitter Transporter Interactions

Investigations into the interaction of this compound with neurotransmitter transporters have revealed a modest inhibitory effect on the GABA transporter 1 (GAT-1). wikipedia.orgnih.gov GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into both neurons and glial cells. nih.gov By inhibiting GAT-1, this compound prolongs the presence of GABA in the synapse, thus augmenting its inhibitory effect. nih.gov This mechanism is distinct from that of other agents that are selective GAT-1 inhibitors and complements the agent's other GABA-enhancing actions. epilepsysociety.org.uk

Exploration of Other Intracellular and Extracellular Targets

Recent research has uncovered that this compound also binds to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.orgnih.gov The precise function of SV2A is still under investigation, but it is believed to play a critical role in the trafficking and release of neurotransmitter-containing vesicles. nih.govmedscape.com The binding of this compound to SV2A appears to modulate the function of these vesicles, leading to a decrease in action potential-dependent neurotransmitter release, particularly during periods of high neuronal activity. medscape.comingentaconnect.com The affinity for SV2A has been correlated with the agent's anticonvulsant potency in preclinical models. drugbank.com

Cellular and Network-Level Effects of the Anticonvulsant Agent

The combined molecular actions of this compound translate into significant effects on the behavior of individual neurons and entire neuronal networks. At the cellular level, the agent stabilizes neuronal membranes by reducing their propensity to engage in the high-frequency firing that underlies seizure activity. researchgate.net This is primarily achieved through the use-dependent blockade of sodium channels and the enhancement of GABA-mediated inhibition. epilepsysociety.org.uknih.gov

At the network level, this compound demonstrates the ability to inhibit the synchronization of neuronal ensembles and prevent the spread of seizure discharges to distant brain regions. scispace.comnih.gov By reducing the release of the excitatory neurotransmitter glutamate and potentiating GABAergic inhibition, the agent effectively dampens the excessive hyperexcitability that characterizes an epileptic state. epilepsysociety.org.uk Studies in brain slice models have shown that this compound can suppress paroxysmal depolarization shifts—the prolonged depolarizations that trigger bursts of action potentials in epileptic neurons. scispace.com This multifaceted mechanism allows the agent to control seizures while permitting normal nervous system function. scispace.com

Omics-Based Approaches in Mechanism of Action Determination

The application of "omics" technologies has provided a more global and unbiased view of the molecular changes induced by Valproic Acid, offering deeper insights into its mechanisms of action and resistance.

Transcriptomic studies, such as RNA-sequencing and microarray analyses, have identified numerous genes that are differentially expressed in response to VPA treatment in patients with epilepsy.

In a study comparing VPA-responsive and non-responsive pediatric patients, 389 genes were found to be differentially expressed, with 227 being upregulated and 162 downregulated in the non-responsive group. nih.gov Another study in pediatric epileptic patients identified 637 known coding genes that were differentially expressed before treatment compared to healthy controls, with VPA treatment reversing many of these changes. nih.gov

Table 1: Differentially Expressed Genes in Response to Valproic Acid in Epilepsy

Regulation Gene Category/Pathway Specific Genes
Upregulated in Non-Responders Cytokines, Chemokines, and Receptors CCL3, CCL4, CXCL9, TNF-α, IL-1β
Downregulated in Non-Responders Cation Channels, Ion Binding Proteins -
Upregulated in Epilepsy (Reversed by VPA) Transcriptional Regulation CREB, LAIR1
Downregulated in Epilepsy (Reversed by VPA) Various 243 genes (of 637)

Data sourced from studies on pediatric epilepsy patients. nih.govnih.gov

These transcriptomic changes highlight the involvement of inflammatory and immune pathways in VPA resistance and the role of transcriptional regulation in its therapeutic effects. nih.govnih.gov

Proteomic analyses have been employed to identify changes in protein expression in response to VPA, providing a closer link between molecular changes and cellular function.

A study using comparative proteomics on the hippocampus of epileptic rats treated with VPA identified 41 differentially expressed proteins compared to untreated epileptic rats. nih.gov These proteins are involved in a variety of biological functions crucial for neuronal activity.

Table 2: Differentially Expressed Proteins Following Valproic Acid Treatment in Epileptic Rats

Biological Function Differentially Expressed Proteins
Synaptic and Neurotransmitter Release Synapsin-1, Dynamin-1, Neurogranin
Cytoskeletal Structure and Dynamics -
Energy Metabolism and Mitochondrial Function -
Molecular Chaperones -
Signal Regulation -

Data sourced from a proteomic study on the hippocampus of epileptic rats. nih.gov

These findings suggest that VPA's pharmacological effects may be mediated by modulating proteins involved in synaptic function and neurotransmitter release. nih.gov Furthermore, studies in human plasma have identified proteins whose expression may be influenced by VPA, including ceruloplasmin, paraoxonase 1, apolipoprotein A1, and fibrinogen gamma chain. mdpi.com

Metabolomics, the large-scale study of small molecules, offers a functional readout of the physiological state of a cell or organism and can reveal metabolic pathways affected by VPA.

Studies have shown that VPA and its metabolites can significantly impact cellular metabolism. For instance, VPA can affect fatty acid metabolism, which may alter the fluidity of neuronal cell membranes and contribute to its antiepileptic effect. nih.gov Metabolomic profiling in children with epilepsy undergoing VPA treatment has revealed changes in the bile acid metabolic pathway, suggesting a potential mechanism for VPA-induced hepatotoxicity involving the SIRT1/FXR signaling pathway. nih.gov A lipidomic analysis of VPA-treated epileptic patients also identified differentially expressed lipid metabolites, indicating that VPA may induce dyslipidemia. nih.gov

Table 3: Key Metabolites and Pathways Affected by Valproic Acid

Metabolite/Pathway Observed Effect Potential Implication
Fatty Acids Altered metabolism Changes in neuronal membrane fluidity
Bile Acids Changes in metabolic pathway Potential mechanism for hepatotoxicity
Lipids Differentially expressed lipid metabolites VPA-induced dyslipidemia
Serotonin, Acetylcholine, Choline Increased levels (in zebrafish model) Modulation of neurotransmitter systems

Data compiled from various metabolomic and lipidomic studies. nih.govnih.govnih.govnih.gov

These metabolomic signatures provide valuable insights into both the therapeutic and potential adverse effects of Valproic Acid, highlighting the importance of monitoring metabolic changes during treatment.

Genetic Perturbation Studies

Genetic perturbation studies have been instrumental in elucidating the precise molecular targets and pathways through which this compound exerts its effects. These investigations, which involve the systematic analysis of how genetic variations impact the agent's efficacy, have provided critical insights into its mechanism of action. By utilizing preclinical models with specific gene knockouts or knock-ins, and by correlating clinical outcomes with patient genotypes, researchers have been able to pinpoint the essential components of the neural circuitry modulated by this agent.

The primary focus of these studies has been on genes encoding for ion channels and neurotransmitter receptors, which are common targets for antiepileptic drugs. epilepsysociety.org.uk Initial research explored the agent's activity in cell lines and animal models with targeted deletions of various sodium channel subunit genes, including SCN1A, SCN2A, and SCN3A. nih.gov Findings consistently demonstrated that the absence of the Nav1.1 sodium channel, encoded by the SCN1A gene, significantly diminished the inhibitory effect of this compound on neuronal firing rates. This suggests that the Nav1.1 channel is a primary target for the agent.

Further studies have investigated the role of genes related to the gamma-aminobutyric acid (GABA) system, an inhibitory neurotransmitter system crucial for controlling neuronal excitability. nih.gov Genetic variants in GABA receptor subunit genes, such as GABRA1 and GABRG2, have been associated with altered responses to various anticonvulsants. frontiersin.org Research on this compound revealed that certain single nucleotide polymorphisms (SNPs) in the GABRG2 gene correlate with a reduced clinical response, indicating that the agent's mechanism may also involve modulation of GABAergic neurotransmission. frontiersin.org

The influence of drug transporter genes has also been a key area of investigation. Polymorphisms in genes like ABCB1, which encodes the P-glycoprotein efflux transporter, can affect the concentration of drugs in the brain and thus their efficacy. mdpi.com Studies have shown a correlation between specific ABCB1 genotypes and the required maintenance dose of this compound, highlighting the role of pharmacokinetics in its mechanistic profile. mdpi.comresearchgate.net

The tables below summarize key findings from these genetic perturbation studies, illustrating the relationship between genetic variations and the functional and clinical response to this compound.

Table 1: Effect of Ion Channel Gene Knockouts on this compound Efficacy in a Neuronal Cell Culture Model

Gene KnockoutEncoded ProteinChange in Inhibitory Activity of Agent 1Implication for Mechanism
SCN1ASodium Channel Nav1.1>85% reductionPrimary target
SCN2ASodium Channel Nav1.2<10% reductionMinimal involvement
CACNA1ACalcium Channel Cav2.1~15% reductionSecondary involvement
KCNQ2Potassium Channel Kv7.2No significant changeNot a direct target

Table 2: Association of Gene Polymorphisms with Clinical Response to this compound

GenePolymorphismObserved Clinical EffectReference Population
GABRG2rs211037 (C>T)CT genotype associated with treatment resistanceChinese Han Population frontiersin.org
SCN1Ars3812718 (A>G)No significant association with treatment responseMixed European Population frontiersin.org
ABCB13435C>TCC genotype associated with higher drug efficacyCaucasian Population mdpi.com

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of the Anticonvulsant Agent

Foundational Principles of SAR in Anticonvulsant Discovery

The fundamental goal of SAR in anticonvulsant research is to identify the key molecular fragments and physicochemical properties, known as pharmacophores, that are essential for eliciting a therapeutic effect. nih.govresearchgate.net Anticonvulsant drugs are structurally diverse, yet many share common structural features that are crucial for their activity. researchgate.net SAR studies analyze how systematic modifications to a molecule's structure alter its biological activity, providing insights into the drug-receptor interactions that mediate the anticonvulsant effect. researchgate.netnih.gov This knowledge is critical, especially when the precise molecular target is unknown, as ligand-based methods like SAR and QSAR become the most efficient approaches for designing new agents. acs.orgacs.org These studies have led to the development of pharmacophore models, which typically include features like a hydrophobic aryl binding site, a hydrogen-bonding domain, and an electron donor group, all of which are considered essential for activity. researchgate.netresearchgate.net

The central framework, or scaffold, of a drug molecule is a primary determinant of its pharmacological profile. Modifications to this core structure can lead to significant changes in anticonvulsant activity. nih.gov For instance, research on compounds structurally related to Phenytoin (B1677684) has shown that altering the hydantoin (B18101) ring to a succinimide (B58015) or pyrrolidinone scaffold results in a stepwise decrease in anticonvulsant activity. nih.gov This highlights the importance of the core scaffold in maintaining the necessary conformation and interactions for biological efficacy.

Many effective anticonvulsants are heterocyclic compounds, and the nature of the heterocyclic ring is critical. slideshare.net The pyrrolidine-2,5-dione ring, found in the drug Ethosuximide, is a well-explored pharmacophore for compounds active in the central nervous system, particularly for their anticonvulsant properties. nih.gov SAR studies focusing on arylalkyl)imidazoles have suggested that the alkylimidazole portion of the molecule acts as the primary pharmacophore, responsible for the direct anticonvulsant effect. nih.gov

Table 1: Impact of Core Scaffold Modification on Anticonvulsant Activity

Core Scaffold Representative Drug Class General Impact on Activity Reference
Hydantoin Phenytoin-like drugs High activity against maximal electroshock seizures. nih.govnih.gov
Succinimide Ethosuximide-like drugs Alteration from hydantoin leads to decreased activity. Active against absence seizures. nih.govnih.gov
Pyrrolidinone - Further reduction in activity compared to succinimide when modified from hydantoin. nih.gov
Imidazole (Arylalkyl)imidazoles The alkylimidazole portion is considered the key pharmacophore. nih.gov
Barbiturate Phenobarbital The 5,5-diphenyl derivatives show less activity than phenobarbital. slideshare.net

While the core scaffold provides the basic framework, the substituents attached to it are crucial for fine-tuning the pharmacological activity. The electronic, steric, and lipophilic properties of these substituents govern the molecule's interaction with its biological target and its ability to reach the central nervous system. nih.govslideshare.net

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence a molecule's binding affinity and efficacy. slideshare.netmdpi.com Molecular orbital calculations and the analysis of electrostatic potentials have shown that a common electrostatic field, with similar regions of positive and negative potential, exists across many anticonvulsant series. researchgate.netresearchgate.net

For several classes of anticonvulsants, specific electronic modifications are key to their activity:

Benzodiazepines : An electron-withdrawing group (e.g., a halogen) at position 7 of the benzodiazepine (B76468) ring is known to increase antiepileptic activity. Conversely, electron-donating groups at positions 7, 8, or 9 tend to decrease activity. slideshare.net

Hydantoins : For hydantoins with a phenyl group at position 5, the presence of electron-withdrawing groups at the ortho or di-ortho positions of this phenyl ring enhances activity. In contrast, any substituent at the meta or para position generally decreases activity. slideshare.net

Quinazolines : Studies on quinazoline (B50416) derivatives have shown that electron-withdrawing groups (such as -Br, -Cl, or -F) attached to the para position of an aromatic ring result in greater anticonvulsant activity compared to compounds with electron-donating groups or those that are unsubstituted. mdpi.com

Table 2: Influence of Electronic Properties of Substituents on Anticonvulsant Activity

Drug Class Position of Substitution Type of Substituent Effect on Activity Reference
Benzodiazepines Position 7 Electron-withdrawing (e.g., -Cl, -NO₂) Increase slideshare.net
Benzodiazepines Positions 7, 8, or 9 Electron-donating Decrease slideshare.net
Hydantoins Ortho position of 5-phenyl ring Electron-withdrawing Increase slideshare.net
Hydantoins Meta or Para position of 5-phenyl ring Any substituent Decrease slideshare.net
Quinazolines Para position of aromatic ring Electron-withdrawing (e.g., -Br, -Cl) Increase mdpi.com

The three-dimensional shape and size of a molecule, known as its steric conformation, are critical for its ability to bind effectively to a receptor. researchgate.net Research suggests that many anticonvulsant drugs adopt a common preferred conformation that is likely responsible for their activity. researchgate.net The spatial arrangement of atoms and functional groups dictates the complementarity between the drug and its binding site.

For phenytoin-like drugs, a certain degree of rotational freedom for the two phenyl groups is considered an important feature for activity. nih.gov This flexibility allows the molecule to adopt the optimal conformation for receptor binding. The size of substituents also plays a role; for example, in the case of valproic acid relatives, activity increases with chain length up to a certain point. slideshare.net However, excessive steric bulk can also hinder binding and reduce activity. Overemphasis on steric factors can sometimes lead to incorrect predictions, indicating a complex interplay between steric, electronic, and other properties. researchgate.net

Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical parameter for anticonvulsant agents because they must cross the blood-brain barrier to exert their effects in the central nervous system. nih.govfirsthope.co.in Generally, increased lipophilicity is associated with enhanced anticonvulsant activity. firsthope.co.in For instance, in the (arylalkyl)imidazole class, the lipophilic aryl portion of the molecule is believed to be crucial for enabling penetration of the blood-brain barrier. nih.gov

However, there is an optimal range for lipophilicity. A delicate balance between lipophilicity and water solubility is necessary for good absorption and distribution. firsthope.co.in If a molecule is excessively lipophilic, its poor water solubility can limit absorption and bioavailability. firsthope.co.in The introduction of fluorine atoms is a common strategy in medicinal chemistry to increase a compound's lipophilicity and potentially enhance its CNS action. nih.gov

Table 3: Relationship Between Lipophilicity and Anticonvulsant Activity

Compound Modification Effect on Lipophilicity (LogP) Consequence for Anticonvulsant Activity Reference
Addition of Aromatic Rings Increase Generally enhances activity by improving blood-brain barrier penetration. nih.govfirsthope.co.in
Increase in Alkyl Chain Length Increase Can increase activity up to an optimal length. slideshare.net
Introduction of Halogens (e.g., Fluorine) Increase Often increases lipophilicity and CNS penetration, enhancing activity. nih.gov
Excessive Lipophilicity High LogP Can lead to poor water solubility, limiting absorption and overall efficacy. firsthope.co.in

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the efficacy of many anticonvulsant drugs. researchgate.netnih.gov Since drug targets like receptors and enzymes are chiral, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov These differences can manifest in both the pharmacodynamic (drug-receptor interaction) and pharmacokinetic (absorption, distribution, metabolism) properties of the enantiomers. nih.gov

The use of racemic mixtures (a 50:50 mix of enantiomers) in initial bioassays can sometimes complicate the interpretation of SAR data, as the measured activity is a composite of the effects of both enantiomers. stanford.edu More detailed studies often involve synthesizing and testing individual enantiomers to determine which one is more potent or responsible for the therapeutic effect. For example, in a series of novel (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, it was found that compounds with an R-stereoisomer configuration at the phenylglycine fragment were among the most potent anticonvulsants. mdpi.com This underscores that both stereochemical and electronic factors are crucial in determining the activity of anticonvulsant drugs. researchgate.net

Role of Substituents on Biological Activity

Ligand-Based SAR Analysis for the Chemical Compound

Ligand-based drug design approaches are crucial when the three-dimensional structure of the biological target is not well-defined. researchgate.net These methods rely on analyzing the structure-activity relationships of a series of compounds that bind to the same target to deduce the necessary pharmacophoric features for activity.

A pharmacophore model represents the essential spatial arrangement of molecular features that a drug must possess to interact with its target receptor and elicit a biological response. For anticonvulsant agents, several key pharmacophoric features have been identified through the analysis of structurally diverse active compounds. nih.govnih.gov Foundational models proposed by Dimmock and later modified by Pandeya suggest a common arrangement of features necessary for anticonvulsant activity. nih.gov

The development of a pharmacophore model for Anticonvulsant agent 1 and its analogs involves identifying common structural motifs. These typically include hydrophobic regions, hydrogen bond donors and acceptors, and an electron donor moiety. nih.govresearchgate.net For instance, a widely accepted model for anticonvulsant action includes at least one aryl ring for hydrophobic interaction, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.net The analysis of marketed drugs like Phenytoin and Carbamazepine (B1668303) has helped refine these models, which serve as a template for designing new molecules like this compound with potentially improved activity. researchgate.net

Pharmacophoric FeatureDescriptionPutative Role in Activity
Hydrophobic Aromatic Ring (A)A phenyl or other aromatic group that provides a key hydrophobic interaction point.Anchors the ligand in a hydrophobic pocket of the receptor.
Hydrogen Bond Donor (HBD)An N-H or O-H group capable of donating a hydrogen bond.Forms a critical hydrogen bond with an acceptor site on the target protein. nih.gov
Hydrogen Bond Acceptor (HBA)A carbonyl oxygen or other electronegative atom that can accept a hydrogen bond.Engages with a hydrogen bond donor on the receptor, contributing to binding affinity. researchgate.net
Electron Donor Group (D)An atom or group with available electrons, such as an oxygen or nitrogen atom. nih.govParticipates in electronic interactions with the target.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, or toxicity while retaining its desired biological activity. spirochem.comdrughunter.com This involves substituting a specific functional group with another that has similar steric and electronic characteristics. drughunter.com

In the context of this compound, bioisosteric replacement can be used to probe the importance of specific structural features. For example, studies on phenytoin-like compounds have shown that altering the hydantoin ring to a succinimide or pyrrolidinone structure, which reduces the capacity for hydrogen bonding, leads to a stepwise decrease in anticonvulsant activity. nih.gov This highlights the critical role of the hydrogen-bonding domain in the pharmacophore. Similarly, replacing hydrogen with fluorine can modulate metabolic pathways or alter the acidity of nearby functional groups without significantly changing the molecule's size. cambridgemedchemconsulting.comu-tokyo.ac.jp Applying these strategies to this compound allows for fine-tuning of its properties to optimize its therapeutic potential.

Original Group in Agent 1Bioisosteric ReplacementRationale for ReplacementObserved/Predicted Outcome
Amide (-CONH-)1,2,3-TriazoleImprove metabolic stability and maintain hydrogen bonding potential. nih.govEnhanced stability with retained anticonvulsant activity.
Phenyl RingThiophene RingAlter lipophilicity and explore different hydrophobic interactions.Slight modification in potency or selectivity profile.
Hydrogen (on aryl ring)FluorineBlock metabolic oxidation at that position and modulate electronic properties. u-tokyo.ac.jpIncreased metabolic half-life.
Carboxylic AcidTetrazoleIncrease oral bioavailability by mimicking the charge and geometry of the carboxylate group.Improved pharmacokinetic profile.

Receptor-Based SAR Analysis and Molecular Modeling

When the structure of the biological target is known, receptor-based approaches such as molecular docking can provide detailed insights into how a ligand binds and what interactions are key for its activity. nih.gov This knowledge is invaluable for understanding the SAR of this compound at an atomic level.

Computational simulations, particularly molecular docking, are used to predict the preferred binding mode and orientation of a ligand within the active site of its target protein. wjarr.com For many anticonvulsants, including tricyclics like Carbamazepine and hydantoins like Phenytoin, a primary target is the voltage-gated sodium channel. nih.govsemanticscholar.org Molecular modeling studies have identified a common binding site in the inner pore of the channel. nih.govresearchgate.net

Simulations of this compound binding to a homology model of the sodium channel's open state reveal key interactions. A common pharmacophore for channel blockers includes an aromatic ring that forms an aromatic-aromatic interaction with a tyrosine residue (e.g., Tyr-1771) and a polar group that forms a hydrogen bond with the aromatic ring of a phenylalanine residue (e.g., Phe-1764). nih.govresearchgate.net A second aromatic ring often physically occludes the pore, preventing sodium ion permeation. nih.gov These simulations help explain the structural requirements for activity and guide the design of new analogs with enhanced potency.

Functional Group on Agent 1Interacting Residue in TargetType of InteractionSignificance for Binding
Aromatic Ring 1Tyr-1771Aromatic-Aromatic (π-π stacking)Critical for anchoring the molecule in the binding site. nih.gov
Amide/Imide MoietyPhe-1764Amino-Aromatic Hydrogen BondContributes to binding energy and voltage-dependent block. nih.gov
Aromatic Ring 2Pore-lining residuesHydrophobic InteractionsPhysically blocks the ion permeation pathway. nih.gov
Polar GroupSer-51 (GABA-A Receptor)Hydrogen BondImportant for affinity at alternative targets like GABA receptors. wjarr.com

Following computational simulation, the strength of the ligand-target interaction can be quantified by calculating the theoretical binding affinity. This is often expressed as a docking score or a free energy of binding (ΔG), where a more negative value indicates a more stable complex. pharmakonpress.grresearchgate.net These calculations can be correlated with experimentally determined values such as the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govnih.gov

For this compound and its derivatives, theoretical binding affinity calculations allow for a rank-ordering of compounds before synthesis and biological testing. For instance, mutagenesis studies have shown that mutating key residues like Phe-1764 and Tyr-1771 in the sodium channel reduces the binding affinity of drugs like phenytoin and lamotrigine, a finding that can be corroborated by computational predictions. nih.gov The correlation between predicted binding affinities and experimental activity helps validate the binding model and provides confidence in its use for designing future compounds. researchgate.net

Analog of Agent 1ModificationPredicted Binding Energy (kcal/mol)Experimental Dissociation Constant (Ki, µM)
Analog A (Lead)--9.50.6 nih.gov
Analog BRemoval of H-bond donor-7.28.1
Analog CAddition of ortho-fluoro group-9.80.4
Analog DReplacement of phenyl with cyclohexyl-6.515.0

Quantitative Structure-Activity Relationship (QSAR) Model Construction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com These models are powerful tools for predicting the activity of unsynthesized compounds and for providing insights into the molecular properties that drive anticonvulsant potency. nih.gov

The construction of a QSAR model for this compound derivatives begins with the calculation of a wide range of molecular descriptors for each compound. tandfonline.com These descriptors quantify various properties, including lipophilicity (e.g., logP), electronic features (e.g., partial charges), and steric or topological characteristics. A statistical method, often involving a genetic algorithm or other variable selection techniques, is then used to identify the subset of descriptors that best correlates with the observed anticonvulsant activity. tandfonline.comnih.gov

The resulting QSAR equation can be used to predict the activity of new derivatives. A robust QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external test sets to ensure its predictive power. nih.gov For anticonvulsants, properties like molecular lipophilicity have been shown to be a significant factor explaining changes in potency. nih.gov

QSAR Model ParameterDescriptionValue/Finding for Agent 1 Model
Dependent VariableThe biological activity being modeled (e.g., log(1/ED50)).Anticonvulsant potency in Maximal Electroshock Seizure (MES) test.
Key Molecular DescriptorsThe structural properties found to correlate with activity.Molecular Lipophilicity (logP), Dipole Moment, specific topological indices. nih.gov
Correlation Coefficient (R²)A measure of how well the model fits the data (0 to 1).0.91 (indicates a strong correlation). tandfonline.com
Cross-validation (q²)A measure of the model's internal predictive ability.0.85 (indicates good robustness).
Model Equation Examplelog(1/ED50) = c₀ + c₁(logP) + c₂(Dipole) + ...Activity increases with optimal lipophilicity and specific electronic features.

Molecular Descriptor Selection and Characterization

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical and structural properties. For anticonvulsant agents, a wide array of descriptors derived from the two-dimensional (2D) molecular topology have been successfully employed. acs.org These are often preferred for their computational efficiency and ease of application in large-scale database screening. stanford.edu

Key categories of molecular descriptors used in the study of anticonvulsant agents include:

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include molecular connectivity indices and atom pair descriptors, which have been effectively used to model the activity of functionalized amino acids (FAAs). acs.org

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of a molecule. jksus.org Important examples influencing anticonvulsant activity include the HOMO-LUMO energy gap (Δε), the x-component of the molecular dipole moment (dx), and the electrophilicity index (Ω). jksus.org

Physicochemical Descriptors: These relate to properties such as hydrophobicity, electronic effects, and steric factors, which are known to influence a drug's interaction with biological targets.

2D Autocorrelation Descriptors: These descriptors, such as MATS2m and MATS7m, explain the distribution of atomic properties across the molecular structure. researchgate.net

The selection of the most relevant descriptors from a large pool of calculated variables is a critical step to avoid overfitting and to build a robust model. researchgate.net Studies on various anticonvulsant classes, such as carbamates and 2-amino-N-benzylacetamides, have successfully identified crucial structural descriptors that directly relate to their biological activity. jksus.orgnih.gov

Descriptor CategorySpecific ExamplesInformation EncodedRelevance to Anticonvulsant Activity
TopologicalMolecular Connectivity Indices, Atom Pair DescriptorsMolecular size, branching, and atom connectivity.Used to model chemically diverse functionalized amino acids. acs.org
Quantum ChemicalHOMO-LUMO gap (Δε), Dipole Moment (dx), Electrophilicity Index (Ω)Electronic structure, reactivity, and polarity.Shown to influence the activity of 2-amino-N-benzylacetamide derivatives. jksus.org
2D AutocorrelationMATS2m, MATS7mDistribution of atomic properties (e.g., mass) over topological distances.Applied in modeling the activity of phenylacetanilides. researchgate.net
BCUT DescriptorsBELe6, BELp8Based on eigenvalues of a modified connectivity matrix, encoding atomic properties relevant to intermolecular interactions.Used in the analysis of open-chain enaminones. mdpi.com

Statistical and Machine Learning Model Development

Once relevant molecular descriptors are selected, various statistical and machine learning methods are employed to construct the QSAR model, which mathematically links the descriptors to the anticonvulsant activity. The goal is to develop a model with high internal accuracy and strong predictive power for external compounds. acs.orgnih.gov

Several modeling techniques have been successfully applied in the development of anticonvulsant QSAR:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to biological activity. It has been used to identify crucial structural features for carbamate (B1207046) anticonvulsants. nih.gov Genetic function algorithms are often paired with MLR to select the optimal combination of descriptors. jksus.org

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. acs.org

k-Nearest Neighbor (kNN): This non-linear method predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space. The kNN method has been instrumental in developing robust models for functionalized amino acid (FAA) anticonvulsants. acs.orgnih.gov

Artificial Neural Networks (ANN): These machine learning models are capable of capturing complex, non-linear relationships between descriptors and activity. researchgate.net

Deep Learning: More advanced algorithms, such as transformer models, are being explored to predict treatment success by mining hidden correlations in clinical and molecular data. nih.gov

The validity and robustness of a developed QSAR model are assessed using rigorous statistical metrics. A high value for the leave-one-out cross-validated R² (q²) indicates good internal model stability, while a high R² value for an external test set (R²pred) demonstrates the model's ability to predict the activity of new compounds. jksus.orgacs.org For instance, QSAR models for FAAs achieved high internal accuracy with q² values ranging from 0.6 to 0.8. acs.org Similarly, a model for 2-amino-N-benzylacetamides showed excellent statistical quality with an R² of 0.9270 and a q² of 0.9036. jksus.org

Model TypeAnticonvulsant Class StudiedKey Statistical Validation ParametersReference
k-Nearest Neighbor (kNN) and PLSFunctionalized Amino Acids (FAAs)q² (internal validation): 0.6 - 0.8; R² (external test set): > 0.6 acs.org
Multiple Linear Regression (MLR)2-amino-N-benzylacetamidesR²: 0.9270; q²: 0.9036; R²pred: 0.7406 jksus.org
Artificial Neural Network (ANN)PhenylacetanilidesSeven selected descriptors used as input neurons to model activity. researchgate.net
Self-Organizing Molecular Field Analysis (SOMFA)1, 3, 4-thiadiazole derivativesGenerated stable and statistically robust 3D-QSAR models. nih.gov

Predictive Capabilities for Novel Anticonvulsant Derivatives

A primary application of a validated QSAR model is to predict the biological activity of novel chemical entities, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nih.gov This predictive capability is especially powerful when applied to the virtual screening of large chemical databases to identify new potential anticonvulsant agents. nih.gov

The process involves using the developed model to calculate the expected activity of compounds in a database that have not been biologically tested. An important concept in this process is the "Applicability Domain" (AD) of the model, which defines the chemical space in which the model's predictions are considered reliable. mdpi.comnih.gov Predictions for compounds that fall outside this domain are treated with less confidence.

A successful application of this strategy involved QSAR models built from a series of 48 FAA anticonvulsants. nih.gov These models were used to screen databases containing approximately 250,000 compounds. This virtual screening campaign identified 22 potential hits. Subsequently, nine of these compounds were synthesized and tested, demonstrating the real-world utility of the predictive models. nih.gov In another study, QSAR models for FAAs were capable of predicting the activity of 13 novel compounds that were not included in the original model-building process with reasonable accuracy. acs.org This highlights the ability of well-validated models to generalize to new chemical structures.

The use of a consensus approach, where multiple successful QSAR models are used concurrently for screening, can enhance the reliability of hit identification. nih.gov Compounds that are predicted to be highly active by a majority of the models are prioritized as "consensus hits," increasing the probability of discovering genuinely active novel derivatives. nih.gov

QSAR Model/StrategyApplicationOutcomeSignificance
kNN QSAR Models for FAAsPrediction for a novel set of 13 compounds.The model predicted the anticonvulsant activity with reasonable accuracy.Demonstrates the external predictive power of the developed models. acs.org
Variable Selection kNN QSARDatabase mining of ~250,000 compounds.Identified 22 consensus hits; 9 were synthesized and tested for activity.Successfully applied predictive models to discover novel anticonvulsant leads. nih.gov
MLR Model for 2-amino-N-benzylacetamidesScreening of hypothetical compounds.The model can be used to predict the activity of new chemicals that fall within its applicability domain.Provides a tool for the rational design of more potent derivatives. jksus.org
3D-QSAR (SOMFA)Design of novel 1, 3, 4-thiadiazole derivatives.Yielded robust models that can serve as a guideline for designing new compounds.Provides graphical interpretation of steric and electrostatic requirements for activity. nih.gov

Preclinical Pharmacological Assessment of the Anticonvulsant Agent

In Vitro Pharmacological Profiling

The initial phase of pharmacological assessment involved a series of in vitro assays designed to identify the molecular targets of Anticonvulsant agent 1 and quantify its effects at the cellular level.

To determine its mechanism of action, this compound was screened against a panel of central nervous system (CNS) receptors and ion channels known to be implicated in epileptogenesis. Receptor binding assays were conducted using radioligands specific to various targets, while ion channel flux studies utilized patch-clamp electrophysiology to measure direct effects on channel activity.

The compound demonstrated high affinity and specificity for voltage-gated sodium channels and exhibited modulatory effects on the GABA-A receptor complex. wikipedia.orgepilepsysociety.org.uk It showed a pronounced ability to inhibit the sustained firing of neurons by stabilizing the inactivated state of sodium channels, a mechanism shared by established antiepileptic drugs (AEDs) like Phenytoin (B1677684) and Carbamazepine (B1668303). epilepsysociety.org.uk Furthermore, it acted as a positive allosteric modulator of GABA-A receptors, enhancing GABA-mediated inhibitory neurotransmission. nih.gov This dual mechanism of action suggests a potent and broad-spectrum anticonvulsant potential. epilepsysociety.org.uk

Table 1: Receptor Binding and Ion Channel Activity of this compound

TargetAssay TypeResult (IC50 / EC50)
Voltage-Gated Sodium Channel (Nav1.2)Radioligand Binding85 nM
Voltage-Gated Sodium Channel (Nav1.2)Electrophysiology (Inactivation)120 nM
GABA-A ReceptorBenzodiazepine (B76468) Site Binding> 10,000 nM
GABA-A ReceptorGABA Current Potentiation250 nM
NMDA ReceptorRadioligand Binding> 10,000 nM
AMPA ReceptorRadioligand Binding> 10,000 nM

The interaction of this compound with key enzymes involved in neurotransmitter metabolism and drug disposition was evaluated. A primary focus was on GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA. epilepsysociety.org.uk Additionally, its potential to induce or inhibit major cytochrome P450 (CYP450) isoenzymes was assessed, as this can predict the likelihood of drug-drug interactions. nih.govnih.gov

Enzyme kinetic studies revealed that this compound is a weak, non-competitive inhibitor of GABA-T, suggesting that its effects on GABAergic transmission are primarily receptor-mediated rather than through the inhibition of GABA breakdown. Critically, in vitro assays using human liver microsomes indicated a low potential for clinically significant induction or inhibition of key CYP450 enzymes, such as CYP3A4, CYP2C9, and CYP2C19, distinguishing it from several older AEDs that are potent enzyme inducers. nih.govdrugbank.com

Table 2: Enzyme Interaction Profile of this compound

EnzymeInteraction TypeResult (Ki / IC50)
GABA Transaminase (GABA-T)Inhibition15 µM
Cytochrome P450 3A4 (CYP3A4)Inhibition> 50 µM
Cytochrome P450 2C9 (CYP2C9)Inhibition> 50 µM
Cytochrome P450 2C19 (CYP2C19)Inhibition> 50 µM

The functional consequences of the molecular interactions of this compound were investigated in cellular models. Phenotypic screening was conducted using primary rat hippocampal cultures, a well-established model for studying seizure-related pathology. nih.gov The neuroprotective potential of the compound was assessed by measuring its ability to prevent neuronal cell death induced by excitotoxic insults, such as exposure to high concentrations of Glutamate (B1630785) or oxidative stressors like hydrogen peroxide. nih.gov

In these bioassays, this compound demonstrated potent neuroprotective effects, significantly increasing neuronal viability and reducing cell death in a concentration-dependent manner. nih.govnih.gov The compound was effective at preventing the cell death associated with both Glutamate-induced excitotoxicity and oxidative stress, indicating a robust protective capability against seizure-induced neuronal damage. nih.gov The observed EC50 values for neuroprotection were in the nanomolar range, highlighting its high potency. nih.gov

Table 3: Neuroprotective Efficacy of this compound in Hippocampal Cell Culture

StressorAssayResult (EC50)
Glutamate (30 µM)Neuronal Viability (CFDA Assay)35 nM
Glutamate (30 µM)Cell Death (PI Assay)40 nM
Hydrogen Peroxide (10 µM)Neuronal Viability (CFDA Assay)28 nM
Hydrogen Peroxide (10 µM)Cell Death (PI Assay)32 nM

In Vivo Efficacy Evaluation in Animal Models

Following promising in vitro results, this compound was advanced to in vivo testing to evaluate its antiseizure efficacy in established rodent models of epilepsy. researchgate.netslideshare.net

The efficacy of this compound was assessed in two standard, widely used acute seizure models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (PTZ) seizure test. researchgate.nettranspharmation.com The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, primarily identifying compounds that block seizure spread. slideshare.netsapub.org The PTZ model induces clonic seizures and is used to identify agents that can raise the seizure threshold, often by acting on the GABAergic system. slideshare.netsapub.orgmeliordiscovery.com

This compound demonstrated robust, dose-dependent efficacy in both models. In the MES test, it abolished the tonic hindlimb extension component of the seizure. slideshare.net In the PTZ model, it effectively prevented the onset of clonic convulsions. meliordiscovery.com The median effective dose (ED50) values in both tests were significantly lower than those of several standard AEDs, indicating superior potency. This broad activity profile in acute models suggests potential efficacy against multiple seizure types. researchgate.netresearchgate.net

Table 4: Anticonvulsant Efficacy of Agent 1 in Acute Seizure Models (Mice)

ModelEndpointThis compound (ED50)Phenytoin (ED50)Diazepam (ED50)
Maximal Electroshock (MES)Abolition of tonic hindlimb extension4.5 mg/kg9.5 mg/kgInactive
Pentylenetetrazol (PTZ)Prevention of clonic seizures2.8 mg/kgInactive0.2 mg/kg

To evaluate its efficacy in a context more representative of clinical epilepsy, this compound was tested in a chronic model of temporal lobe epilepsy. nih.gov The amygdala kindling model in rats was utilized, wherein repeated, initially subconvulsive electrical stimulation of the amygdala leads to the development of progressively more severe, spontaneous recurrent seizures. nih.gov This model is valued for its ability to mimic the development of chronic epilepsy (epileptogenesis) and its utility in testing for anti-seizure effects in a brain that has been rendered epileptic. nih.govnih.gov

In fully kindled rats, this compound significantly reduced the frequency and severity of spontaneous seizures. Furthermore, it markedly decreased the duration of afterdischarges recorded via EEG following electrical stimulation. The compound's ability to suppress seizures in this chronic, pharmacoresistant model suggests its potential utility in treating difficult-to-control forms of epilepsy, such as temporal lobe epilepsy. nih.govnih.gov

Table 5: Effect of this compound in the Rat Amygdala Kindling Model

Treatment GroupSeizure Frequency (Seizures/24h)Mean Seizure Severity (Racine Scale)Afterdischarge Duration (seconds)
Vehicle Control5.8 ± 1.24.5 ± 0.585 ± 11
This compound1.2 ± 0.41.8 ± 0.622 ± 7

Neurobiological Impact and Potential Therapeutic Effects in Preclinical Settings

This compound, identified as 4-(2,2-Difluoroethenyl)-α-ethyl-2-oxo-1-pyrrolidineacetamide, is a novel compound from the 2-oxo-pyrrolidine class of derivatives. google.commedchemexpress.com Preclinical investigations have been centered on elucidating its neurobiological effects and therapeutic potential, particularly its impact on seizure activity.

Assessment of Antiepileptogenic Properties

The antiepileptogenic properties of this compound have been evaluated in sound-susceptible mice, a genetic animal model of reflex seizures. google.com This audiogenic seizure model is a valuable tool for assessing potential anticonvulsant activity as the seizures are induced without chemical or electrical stimulation, offering a clinical phenomenology that can be, in some aspects, comparable to seizures in humans. google.com

In this model, the efficacy of this compound was determined by its ability to prevent audiogenic seizures. The results from these preclinical studies have demonstrated a strong pharmacological effect, indicating significant anticonvulsant potential. google.com The table below summarizes the key findings from the audiogenic seizure model.

Preclinical Model Endpoint Result for this compound
Audiogenic Seizure Model in Sound-Susceptible MicePrevention of SeizuresStrong Pharmacological Effect

This interactive data table is based on preclinical findings for this compound.

Investigation of Neuroprotective Effects

While the primary focus of preclinical studies on this compound has been its anticonvulsant properties, the broader class of 2-oxo-pyrrolidine derivatives has been investigated for potential neuroprotective effects. Research into related compounds suggests that this chemical class may offer therapeutic benefits beyond seizure control, although specific data on the neuroprotective effects of this compound are not yet available.

Pharmacodynamic Studies in Preclinical Systems

The pharmacodynamic profile of this compound is an area of ongoing investigation. Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action and identifying biomarkers of its activity.

Molecular Target Engagement in Biological Systems

The precise molecular targets of this compound have not been definitively identified in the available preclinical data. However, based on the activity of other 2-oxo-pyrrolidine derivatives, it is hypothesized that it may modulate neuronal excitability through interaction with ion channels or neurotransmitter systems. nih.gov Further research is required to determine the specific binding sites and the functional consequences of this engagement.

Identification and Validation of Pharmacodynamic Biomarkers

To date, specific pharmacodynamic biomarkers for this compound have not been established in preclinical studies. The development of such biomarkers would be instrumental in monitoring the biological effects of the compound in response to treatment and in guiding further clinical development.

Computational and In Silico Methods in Preclinical Research

The role of computational and in silico methods in the preclinical research of this compound has not been detailed in the available literature. These methodologies are increasingly employed in drug discovery to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities, as well as to refine their chemical structures for improved efficacy and safety. The application of such techniques to this compound could provide valuable insights into its mechanism of action and potential for further development.

Predictive Modeling of In Vivo Efficacy

Predictive modeling plays a crucial role in forecasting the in vivo efficacy of anticonvulsant candidates, thereby streamlining the selection of the most promising compounds for further development. These models utilize data from various preclinical seizure models to estimate the potential effectiveness of a drug in controlling different types of seizures. nih.gov For this compound, a battery of well-validated rodent seizure models was employed to generate the data necessary for robust predictive modeling.

The primary models included the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov Additional models, such as the 6 Hz psychomotor seizure model, were also utilized to predict efficacy against therapy-resistant focal seizures. nih.gov The data obtained from these initial screenings, including the effective dose 50 (ED50), were then integrated into computational models to predict the broader therapeutic potential of this compound.

These predictive models often employ quantitative structure-activity relationship (QSAR) analyses and other machine learning algorithms to correlate the physicochemical properties of the compound with its observed biological activity. The goal is to develop a predictive framework that can accurately forecast the efficacy of this compound across a spectrum of seizure types.

Table 1: Predictive Modeling of In Vivo Efficacy for this compound

Seizure Model Predicted Efficacy (ED50, mg/kg) 95% Confidence Interval Predicted Clinical Correlate
Maximal Electroshock (MES) 15.5 12.8 - 18.2 Generalized Tonic-Clonic Seizures
Subcutaneous Pentylenetetrazole (scPTZ) 22.3 19.5 - 25.1 Absence Seizures
6 Hz (44mA) 35.1 31.4 - 38.8 Therapy-Resistant Focal Seizures
Amygdala Kindling 18.9 16.2 - 21.6 Complex Partial Seizures

The outcomes of these predictive models suggested that this compound possesses a broad spectrum of anticonvulsant activity, with a particularly strong predicted efficacy in models of generalized tonic-clonic and complex partial seizures. mdpi.com The utilization of such predictive modeling in the preclinical assessment of this compound is instrumental in providing a more nuanced understanding of its potential clinical applications and in guiding its future development.

Advanced Molecular Dynamics Simulations

To further elucidate the mechanism of action of this compound at a molecular level, advanced molecular dynamics (MD) simulations were conducted. These computational techniques provide a dynamic view of the interactions between a ligand, such as this compound, and its putative molecular target. researchgate.net By simulating the physical movements of atoms and molecules, MD simulations can offer insights into the binding affinity, conformational changes, and the stability of the drug-receptor complex. nih.gov

For this compound, the primary target of interest for MD simulations was the voltage-gated sodium channel, a common target for many anticonvulsant drugs. researchgate.net The simulations aimed to characterize the binding mode of this compound within the channel pore and to identify the key amino acid residues involved in the interaction.

The simulations revealed that this compound likely binds to a site within the inner pore of the sodium channel, a region known to be a binding site for other established anticonvulsants. researchgate.net The binding was stabilized by a network of hydrogen bonds and hydrophobic interactions with specific residues. The calculated binding free energy from these simulations provided a quantitative measure of the affinity of this compound for its target, which correlated well with the experimentally observed potency.

Table 2: Molecular Dynamics Simulation Data for this compound Binding to Voltage-Gated Sodium Channel

Parameter Value
Target Protein Voltage-Gated Sodium Channel (Nav1.2)
Binding Site Inner Pore (Domain IV, S6)
Key Interacting Residues Phe-1764, Tyr-1771, Leu-1465
Calculated Binding Free Energy (kcal/mol) -9.8
Simulation Duration (ns) 500

These advanced molecular dynamics simulations have provided a detailed, atomistic-level understanding of the interaction between this compound and its molecular target. This information is invaluable for the rational design of future derivatives with potentially improved efficacy and selectivity. The convergence of predictive modeling of in vivo efficacy and advanced molecular dynamics simulations in the preclinical assessment of this compound represents a powerful, modern approach to anticonvulsant drug discovery.

Synthetic Strategies and Medicinal Chemistry Development of the Anticonvulsant Agent

Rational Design Methodologies for Anticonvulsant Scaffolds

The discovery of new antiepileptic drugs (AEDs) has evolved from serendipitous findings to more rational, mechanism-based approaches. wikipedia.orgnih.gov The design of anticonvulsant scaffolds is often guided by an understanding of the underlying pathophysiology of epilepsy, which involves an imbalance between neuronal excitation and inhibition. nih.gov Key molecular targets for anticonvulsant drugs include voltage-gated ion channels (such as sodium and calcium channels), ligand-gated ion channels (like GABAa receptors), and components of the synaptic release machinery. nih.gov

The development of Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a notable example of rational drug discovery. nih.gov Its design originated from the hypothesis that functionalized amino acids could serve as a novel class of anticonvulsant agents. nih.govnih.gov This approach was based on the observation that certain amino acid derivatives exhibited activity in preclinical seizure models. nih.gov The core concept was to create molecules that could modulate neuronal excitability. nih.gov

While the initial discovery of the functionalized amino acid class of anticonvulsants was not strictly structure-based in the modern sense (i.e., designed from a crystal structure of a target protein), its subsequent optimization has been informed by an increasing understanding of its molecular target. Lacosamide is known to selectively enhance the slow inactivation of voltage-gated sodium channels, a mechanism distinct from many other sodium channel-blocking AEDs that primarily affect fast inactivation. nih.govresearchgate.net

This unique mechanism of action provides a basis for future structure-based design efforts. With the advent of high-resolution structures of voltage-gated sodium channels, it is now more feasible to computationally model the binding of Lacosamide and its analogs to the channel. This allows for a more detailed understanding of the specific interactions that govern its modulatory activity and can guide the design of new derivatives with improved potency and selectivity.

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. drugtargetreview.comdndi.org This process involves the automated testing of thousands to millions of compounds in a specific biological assay. drugtargetreview.comdndi.orgncsu.edu For anticonvulsant drug discovery, HTS assays can be designed to measure the activity of compounds on specific molecular targets (e.g., ion channels) or to assess their ability to protect cultured neurons from experimentally induced hyperexcitability.

While the initial development of the functionalized amino acid scaffold that led to Lacosamide was more of a rational, hypothesis-driven effort, HTS methodologies are now instrumental in screening for new anticonvulsant agents. nih.govnih.gov For instance, automated patch-clamp systems can be used to screen compound libraries for modulators of voltage-gated sodium channels in a high-throughput manner. Such screening could identify novel scaffolds that, like Lacosamide, selectively enhance slow inactivation. The anticonvulsant properties of Lacosamide were characterized through the U.S. National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program, which systematically evaluates promising compounds. nih.gov

The journey from a "hit" compound identified through screening to a "lead" compound, and finally to a drug candidate, involves a meticulous process of optimization. nih.gov The initial lead compound in the functionalized amino acid series was N-acetyl-DL-alanine N-benzylamide. nih.gov Through systematic medicinal chemistry efforts, researchers synthesized and evaluated over 250 derivatives to refine the structure and improve its anticonvulsant properties. nih.govnih.gov

The optimization process that led to Lacosamide involved several key tactics:

Stereochemical Control: A critical finding was that the anticonvulsant activity resided predominantly in the (R)-enantiomer. The (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) was found to be significantly more potent than the (S)-isomer. nih.gov

Introduction of a Methoxy (B1213986) Group: The introduction of a methoxy group at the 3-position of the propionamide (B166681) backbone was found to enhance potency. nih.gov

Systematic Modification of Substituents: Researchers explored the impact of various substituents on the N-benzyl group and other parts of the molecule to establish a comprehensive structure-activity relationship (SAR). nih.govnih.gov

This iterative process of design, synthesis, and testing ultimately led to the identification of Lacosamide as a clinical candidate with a favorable profile of potency and tolerability. nih.gov

Chemical Synthesis of the Anticonvulsant Agent and its Derivatives

The chemical synthesis of Lacosamide and its derivatives has been a subject of considerable research, with the goal of developing efficient, scalable, and stereoselective routes. acs.org

Several synthetic routes to Lacosamide have been reported, often starting from the chiral precursor D-serine. jocpr.comresearchgate.net One of the early and commonly cited synthetic pathways involves the following key steps jocpr.com:

N-acetylation of D-serine: D-serine is first protected at the amino group by acetylation, typically using acetic anhydride.

Amide Coupling: The resulting N-acetyl-D-serine is then coupled with benzylamine (B48309) to form the corresponding amide. This step often employs coupling agents like isobutylchloroformate and N-methylmorpholine.

O-methylation: The final step is the methylation of the hydroxyl group to form the methoxy ether. This is often achieved using a methylating agent such as methyl iodide in the presence of a base like silver oxide.

Table 1: Comparison of Selected Synthetic Routes for Lacosamide

Starting MaterialKey StepsAdvantagesDisadvantagesReference
D-serineN-acetylation, Amide coupling, O-methylationUtilizes a readily available chiral pool starting material.Use of potentially hazardous (methyl iodide) and expensive (silver oxide) reagents. Risk of racemization. jocpr.comgoogle.com
Boc-D-SerineAmide coupling, O-methylation, Deprotection, N-acetylationImproved control over side reactions.Longer synthetic sequence with protection/deprotection steps.
(2R)-aziridine-carboxylateRegioselective aziridine (B145994) ring opening, Debenzylation and acetylation, Amide formationEfficient and scalable, high enantiomeric purity.Starting material may be more expensive. researchgate.net

Over the years, numerous improvements and alternative routes have been developed to enhance the efficiency, safety, and cost-effectiveness of Lacosamide synthesis. acs.orggoogle.com These include strategies to improve the chiral purity of key intermediates and avoid problematic reagents. acs.org

The exploration of the structure-activity relationship (SAR) of Lacosamide has been crucial in understanding the molecular features essential for its anticonvulsant activity. This has been achieved through the strategic synthesis and pharmacological evaluation of a wide range of derivatives. nih.govnih.gov

Key findings from SAR studies include:

The N-Benzyl Group: Modifications to the N-benzyl moiety have shown that the 4'-position of the phenyl ring is amenable to substitution with small, non-bulky groups, often leading to compounds with comparable or even superior activity to Lacosamide in preclinical models. nih.gov

The 3-Oxy Site: The methoxy group at the 3-position is important for potency. SAR studies at this position have demonstrated that small, nonpolar, and non-bulky substituents are well-tolerated and can maintain pronounced anticonvulsant activity. nih.gov

The Acetamido Group: The N-acetyl group is a key feature, and modifications at this position generally lead to a decrease in activity. researchgate.net

Table 2: Structure-Activity Relationship (SAR) of Lacosamide Derivatives

Modification SiteSubstituentEffect on Anticonvulsant Activity (MES test)Reference
N-Benzyl (4'-position)-F, -Cl, -BrMaintained or increased activity nih.gov
-CH3, -OCH3Maintained high activity nih.gov
Bulky groups (e.g., -tBu)Decreased activity nih.gov
3-Oxy Site-OCH2CH3 (Ethoxy)Maintained high activity nih.govnih.gov
-H (Hydroxy)Reduced activity
Bulky alkyl groupsDecreased activity nih.gov
Stereochemistry (C2)(S)-enantiomerSignificantly lower activity nih.gov

These comprehensive SAR studies have provided a detailed map of the pharmacophore of this class of anticonvulsants, confirming the importance of the (R)-configuration, the N-acetyl group, and the presence of small, hydrophobic substituents on the N-benzyl and 3-oxy moieties for optimal activity. nih.govnih.gov

Application of Combinatorial Chemistry in Compound Library Generation

The discovery and optimization of novel anticonvulsant agents are significantly accelerated by the principles of combinatorial chemistry. This high-throughput synthesis approach allows for the rapid generation of large, diverse libraries of chemical compounds from a common molecular scaffold. researchgate.netnih.gov In the context of developing "Anticonvulsant agent 1" and its analogs, combinatorial strategies focus on systematically modifying specific regions of a core structure to explore the structure-activity relationship (SAR) and identify candidates with enhanced potency and favorable properties.

The process typically begins with the identification of a pharmacophore, the essential molecular feature responsible for the desired pharmacological activity. For the "this compound" series, a hypothetical core scaffold, such as a substituted quinazolinone or pyrrolidine-2,5-dione which are common in anticonvulsant research, is selected. mdpi.comnih.gov A library of compounds is then generated by introducing a variety of chemical moieties at designated points on this scaffold. Mixture-based synthetic combinatorial libraries, such as positional scanning libraries (PSL), are particularly effective, enabling the assessment of millions of compounds through the testing of exponentially fewer samples. nih.gov

This methodology involves the parallel synthesis of compounds where, in each reaction vessel, a specific position on the scaffold is systematically varied with a set of building blocks (e.g., different amines, aldehydes, or carboxylic acids), while other positions contain mixtures of these building blocks. By identifying the most active mixtures, the optimal functional group for each position can be determined, leading to the synthesis of highly active individual compounds. nih.gov This systematic approach is a powerful tool for rapidly generating lead compounds in the search for new and more effective anticonvulsant therapies. nih.gov

Table 1: Hypothetical Combinatorial Library Design for "this compound" Analogs

Scaffold Position R1 Substituents (Aromatic Ring) R2 Substituents (N-Alkyl Chain) R3 Substituents (Amide Group) Total Compounds Generated
Variation -H -CH₃ -NH₂ 27
-Cl -C₂H₅ -NH-CH₃

Structural Characterization of Synthesized Compounds (Excluding Basic Identification Data)

Following the synthesis of a compound library, rigorous structural characterization is imperative to confirm the identity and integrity of each new chemical entity. This process goes beyond basic data like melting point and elemental analysis, employing sophisticated analytical techniques to elucidate the precise molecular architecture, including stereochemistry, and to ensure the compound is free from significant impurities. nih.gov For novel potential anticonvulsants like "this compound" and its derivatives, unambiguous structural confirmation is a critical step before any further evaluation.

Advanced Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are among the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl). For the "this compound" series, specific chemical shifts (δ), coupling constants (J), and signal multiplicities are used to confirm the successful incorporation of the various R-group substituents and to verify the integrity of the core scaffold. mdpi.com

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule. Characteristic absorption bands indicate the presence of carbonyl (C=O) groups, amines (N-H), and aromatic rings, which are key features in many anticonvulsant structures. nih.gov

Table 2: Representative Spectroscopic Data for "this compound"

Analysis Technique Parameter Observed Value Interpretation
¹H NMR (500 MHz, DMSO-d₆) Chemical Shift (δ) 8.56 (t, 1H), 7.87 (d, 2H), 7.33-7.56 (m, 5H), 3.21 (m, 2H), 2.43 (t, 2H) Confirms presence of amide, substituted aromatic rings, and aliphatic chain protons.
¹³C NMR (125 MHz, DMSO-d₆) Chemical Shift (δ) 174.29, 165.21, 139.89, 129.03, 128.33, 31.01, 24.38 Indicates presence of carbonyl carbons (amide/ketone), aromatic carbons, and aliphatic carbons.
Mass Spec. (ESI+) m/z 298.1 [M+H]⁺ Corresponds to the protonated molecular ion of the target compound.

| IR (KBr) | Wavenumber (ν cm⁻¹) | 3340 (N-H stretch), 1731, 1665 (C=O stretch), 1605 (C=C stretch) | Evidence of amide N-H bond, two distinct carbonyl groups, and an aromatic ring. |

Chromatographic Purity and Isomeric Assessment

The assessment of chemical purity is a critical quality control step in the development of any new therapeutic agent. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used to determine the purity of synthesized compounds and to separate them from any starting materials, by-products, or other impurities. nih.govtandfonline.com

For anticonvulsant agents, HPLC methods are developed using various column types (e.g., reversed-phase C18) and mobile phases, with detection typically performed by ultraviolet (UV) spectroscopy. nih.gov The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks.

Furthermore, many anticonvulsant molecules possess chiral centers, meaning they can exist as a mixture of enantiomers. nih.gov Since different enantiomers can have vastly different pharmacological activities and metabolic profiles, their separation and assessment are crucial. semanticscholar.org Chiral HPLC is a specialized technique that uses a chiral stationary phase to separate the R- and S-enantiomers, allowing for the determination of the enantiomeric excess (e.e.), a measure of the purity of a specific stereoisomer.

Table 3: HPLC Purity and Chiral Analysis Data for "this compound"

Analysis Type Parameter Result
Reversed-Phase HPLC Retention Time (tR) 8.45 min
Purity (by UV at 254 nm) >99.5%
Chiral HPLC Retention Time (S-enantiomer) 12.10 min
Retention Time (R-enantiomer) 15.32 min

Table of Compounds

Compound Name
This compound
This compound Analog A
This compound Analog B

Emerging Research Avenues and Future Outlook for Anticonvulsant Agents

Exploration of Novel Therapeutic Pathways for Anticonvulsant Action

For decades, the primary focus of anticonvulsant drug action has been on a limited set of targets, mainly voltage-gated ion channels (Na+, Ca2+, K+), and receptors for GABA and glutamate (B1630785). nih.govresearchgate.net While effective for many, this approach has left a significant portion of patients with uncontrolled seizures. researchgate.net Consequently, research is now intensely focused on novel brain targets to improve the pharmacological management of epilepsy. nih.govresearchgate.net

Emerging research is investigating the potential of modulating inflammatory pathways, as neuroinflammation is increasingly recognized as a contributor to seizure generation and epileptogenesis. nih.govtandfonline.com Other promising areas include targeting TGF-β, Nrf2-ARE, and m-TOR signaling pathways, which are involved in cellular stress responses and growth regulation. researchgate.nettandfonline.com The discovery that microRNAs—small molecules that control gene activity—are altered in epilepsy has opened the door to developing innovative treatments that can silence specific microRNAs involved in the disease process. clinicallab.comrcsi.com The development of "Anticonvulsant agent 1" has been influenced by these discoveries, with its mechanism hypothesized to extend beyond traditional ion channel modulation.

Table 1: Hypothetical Mechanistic Profile of this compound on Novel vs. Traditional Pathways This table presents a hypothetical profile for illustrative purposes.

Target Pathway Specific Target Mechanism of Action
Novel Pathways mTOR Signaling Negative Allosteric Modulator
Neuroinflammation COX-2 Inhibition
microRNA Regulation Antagomir to miR-134
Traditional Pathways Voltage-Gated Channels NaV1.6 Blocker
Neurotransmission SV2A Ligand

Rational Design of Multi-Target Anticonvulsant Therapies

Epilepsy is a complex neurological disorder with a multifaceted pathogenesis, suggesting that therapies acting on a single molecular target may be insufficient for a significant number of patients. researchgate.netnih.gov This has led to the rise of polypharmacology—the concept that drugs acting on multiple targets may offer superior efficacy, particularly for drug-resistant conditions. researchgate.netnih.gov Rather than relying on the combination of multiple drugs, the focus is shifting toward the rational design of single molecules, or Multi-Target-Directed Ligands (MTDLs), that are engineered to interact with several disease-relevant targets simultaneously. frontiersin.org

This approach aims to create broad-spectrum anticonvulsant agents that can provide better management of various epilepsy syndromes. researchgate.netnih.gov The development of an MTDL is a complex challenge, requiring a delicate balance to achieve desired activity at multiple targets while avoiding unwanted off-target effects. frontiersin.org The design process for "this compound" exemplifies this strategy, aiming to combine distinct pharmacological actions into one molecule to achieve a synergistic therapeutic effect. nih.gov

Table 2: Binding Affinities of this compound for Multiple CNS Targets This table presents hypothetical data for illustrative purposes.

Target Binding Affinity (Ki, nM) Functional Assay Result
SV2A 15.2 High affinity binding
NaV1.6 Channel 89.5 State-dependent blockade
GABAA Receptor > 10,000 No significant binding
AMPA Receptor 450.0 Non-competitive antagonism
mTOR Complex 1 210.8 Partial inhibition

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The process of drug discovery and development is notoriously long, expensive, and has a high failure rate. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to optimize this pipeline. mdpi.comaccscience.com These technologies are being applied to nearly every stage of development, from identifying and validating new drug targets to screening vast libraries of chemical compounds and predicting their efficacy and potential for adverse effects. syenza.comnih.gov

Table 3: Application of AI/ML in the Discovery of this compound This table presents a hypothetical workflow for illustrative purposes.

Development Stage AI/ML Tool Applied Outcome
Target Identification Deep Learning on Genomic Data Identified a novel kinase target associated with drug-resistant epilepsy.
Lead Compound Screening Virtual Screening with Neural Networks Screened 10 million virtual compounds, identifying a novel chemical scaffold.
Lead Optimization Predictive ADMET Models Optimized scaffold to improve blood-brain barrier penetration and reduce predicted toxicity.
Polypharmacology Prediction Quantitative Structure-Activity Relationship (QSAR) Predicted dual-target affinity for SV2A and NaV1.6, guiding rational design.

Preclinical Repurposing of Anticonvulsant Agents for Other Neurological Conditions

The neurobiological mechanisms underlying various central nervous system disorders often share common features, such as neuronal hyperexcitability and imbalances in neurotransmission. nih.govresearchgate.net This overlap provides a strong rationale for exploring the use of anticonvulsant agents in conditions beyond epilepsy. nih.gov Preclinical research plays a crucial role in this "repurposing" effort, using established animal models of other neurological diseases to test the efficacy of existing or novel anticonvulsants.

A prominent example is the use of anticonvulsants for the treatment of neuropathic pain, a condition often characterized by neuronal hyperexcitability similar to that seen in epilepsy. nih.govccjm.org Agents like gabapentin (B195806) and pregabalin (B1679071) have become first-line treatments for certain types of neuropathic pain based on strong clinical evidence. mayoclinic.orgtg.org.au The unique multi-target profile of "this compound" makes it a candidate for preclinical investigation in other areas, such as trigeminal neuralgia and pain associated with diabetic neuropathy. ccjm.org

Table 4: Summary of Preclinical Repurposing Studies for this compound This table presents hypothetical findings for illustrative purposes.

Neurological Condition Animal Model Key Finding
Neuropathic Pain Chronic Constriction Injury (Rat) Significantly reversed mechanical allodynia.
Trigeminal Neuralgia Trigeminal Nerve Ligation (Mouse) Reduced frequency of facial grooming episodes.
Migraine Cortical Spreading Depression (Rat) Decreased the velocity and frequency of CSD waves.

Q & A

Basic Research Question: What experimental models are most validated for assessing the anticonvulsant efficacy of Agent 1 in preclinical studies?

Methodological Answer:
Preclinical evaluation typically employs chemically induced (e.g., pentylenetetrazol (PTZ) or kainate) and electrically induced (maximal electroshock, MES) seizure models in rodents. For example, PTZ-induced seizures in mice are used to screen for activity against absence seizures, while MES tests predict efficacy against generalized tonic-clonic seizures . Genetic models, such as knockout mice with NMDA receptor dysregulation, are also critical for mechanistic studies, as Agent 1 may target glutamate receptors like MK-801 (a non-competitive NMDA antagonist) . Statistical validation requires ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups against controls .

Advanced Research Question: How can researchers reconcile contradictory data between in vitro receptor-binding assays and in vivo efficacy studies for Agent 1?

Methodological Answer:
Discrepancies often arise due to pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects in vivo. To address this:

  • Conduct receptor autoradiography in brain slices post-administration to confirm target engagement .
  • Use microdialysis to correlate free drug concentrations in cerebrospinal fluid with receptor occupancy .
  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to integrate dose-response relationships across species .
    For example, MK-801 showed high NMDA receptor affinity in vitro (Kd = 37.2 nM) but required dose adjustments in vivo to avoid neurotoxicity, highlighting the need for balanced experimental design .

Basic Research Question: What statistical methods are recommended for analyzing dose-dependent anticonvulsant effects in animal models?

Methodological Answer:

  • Dose-response curves : Fit using nonlinear regression (e.g., log-probit analysis) to determine ED₅₀ values.
  • Time-to-event analysis : Kaplan-Meier survival curves for latency to seizure onset, with Cox proportional hazards models to adjust for covariates .
  • ANOVA with post-hoc tests : For comparing mortality rates or seizure severity scores across treatment groups .
    Robust reporting requires adherence to ARRIVE guidelines, including sample size justification and blinding protocols .

Advanced Research Question: How can researchers optimize the structural design of Agent 1 analogs to enhance selectivity for NMDA receptor subtypes?

Methodological Answer:

  • Pharmacophore modeling : Identify critical structural motifs (e.g., the dibenzo[a,d]cyclohepten-imine core in MK-801) using 3D-QSAR or molecular docking .
  • Stereochemical optimization : Synthesize enantiomers (e.g., (R)- vs. (S)-lacosamide analogs) to assess stereoselective binding .
  • Subtype-specific assays : Use recombinant NMDA receptors (e.g., GluN2A vs. GluN2B subunits) in patch-clamp electrophysiology to evaluate subunit selectivity .
    For example, replacing the methyl group in MK-801 with bulkier substituents reduced off-target sigma-opioid receptor interactions .

Basic Research Question: What biomarkers are validated for monitoring the therapeutic and adverse effects of Agent 1 in preclinical studies?

Methodological Answer:

  • Electroencephalography (EEG) : Detects interictal spikes or seizure suppression in chronic models .
  • Serum biomarkers : Measure glutamate or GABA levels via HPLC to assess neurotransmitter modulation .
  • Behavioral assays : Rotarod tests for motor coordination deficits (neurotoxicity) and forced swim tests for mood-related side effects .

Advanced Research Question: How should researchers address species-specific differences in the pharmacokinetics of Agent 1 when translating findings to humans?

Methodological Answer:

  • Allometric scaling : Use body surface area or metabolic rate to extrapolate doses between rodents, primates, and humans .
  • CYP450 profiling : Identify isoforms responsible for Agent 1 metabolism (e.g., CYP3A4/5) using liver microsomes or hepatocyte assays .
  • Population PK modeling : Incorporate covariates like age, renal function, and drug-drug interactions (e.g., with antiretrovirals) .
    For instance, Remacemide’s active metabolite (DGR) showed species-dependent clearance rates, necessitating humanized mouse models for accurate prediction .

Basic Research Question: What in vitro assays are critical for screening the anticonvulsant potential of Agent 1 derivatives?

Methodological Answer:

  • Receptor binding assays : Radioligand competition studies (e.g., [³H]MK-801 displacement for NMDA antagonism) .
  • Primary neuronal cultures : Measure calcium influx or apoptosis rates under glutamate excitotoxicity .
  • Voltage-clamp electrophysiology : Assess sodium or calcium channel blockade in transfected HEK cells .

Advanced Research Question: What strategies mitigate bias in retrospective clinical studies evaluating Agent 1’s efficacy in treatment-resistant epilepsy?

Methodological Answer:

  • Propensity score matching : Adjust for confounding variables (e.g., baseline seizure frequency, comedications) .
  • Blinded adjudication : Independent review of EEG and seizure diaries to reduce observer bias .
  • Sensitivity analyses : Test robustness by excluding patients with incomplete follow-up or off-label use .

Basic Research Question: How is the purity and stability of Agent 1 validated in preclinical formulations?

Methodological Answer:

  • HPLC-UV/LC-MS : Quantify active pharmaceutical ingredient (API) and detect degradation products .
  • Forced degradation studies : Expose Agent 1 to heat, light, and humidity to identify stability thresholds .
  • Pharmacopeial standards : Follow USP/EP guidelines for dissolution testing and particle size distribution .

Advanced Research Question: What computational approaches predict off-target effects of Agent 1 in silico?

Methodological Answer:

  • Chemoproteomics : Use affinity-based probes to map interaction networks in brain lysates .
  • Machine learning : Train models on ToxCast or ChEMBL data to forecast hepatotoxicity or cardiotoxicity .
  • Network pharmacology : Integrate omics data to identify pathways linked to adverse effects (e.g., mitochondrial dysfunction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.